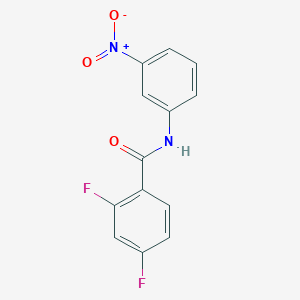

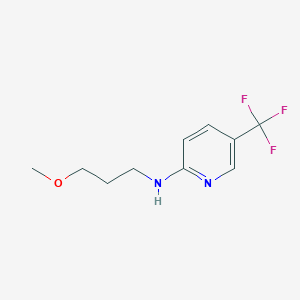

![molecular formula C20H18N2O4S B4385808 N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide](/img/structure/B4385808.png)

N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide

Descripción general

Descripción

Benzamides are a significant class of amide compounds . They are fundamental and widespread functional groups that are found in various natural products, proteins, synthetic intermediates, and commercial drugs . They have been widely used in medical, industrial, biological, and potential drug industries .

Synthesis Analysis

Benzamide compounds can be synthesized starting from benzoic acid or acetoxybenzoic acid and amine derivatives . All the obtained products are purified, and the analysis of these products is determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Chemical Reactions Analysis

Benzamides can undergo various transformations. For instance, the direct alkylation of N,N-dialkyl benzamides with methyl sulfides can be promoted by the readily available base LDA (lithium diisopropylamide) .Physical And Chemical Properties Analysis

The physical and chemical properties of benzamides can vary greatly depending on their specific structure. For example, benzamide has a molecular weight of 121.1366 and is considered hazardous by the 2012 OSHA Hazard Communication Standard .Aplicaciones Científicas De Investigación

Antiviral Activity

N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide: has demonstrated antiviral potential. Researchers have synthesized a series of N-substituted benzamides containing a 1,3,4-oxadiazole unit by reacting in situ generated protected imine from α-amido sulfones with 5-substituted phenyl-1,3,4-oxadiazole-2-thiols as nitrogen nucleophiles. Some of these synthesized compounds exhibited favorable antiviral activity against cucumber mosaic virus (CMV). Notably, compounds 5c, 5o, and 5r displayed curative activity of 42.2%, 48.7%, and 40.5%, respectively, compared to the commercial standard Ningnanmycin at 500 μg/mL .

Asymmetric Synthesis

α-Amido sulfones, including N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide , find applications in asymmetric synthesis. These compounds serve as versatile building blocks for creating chiral molecules with high enantioselectivity. Their reactivity with various carbanionic nucleophiles allows for the synthesis of diverse amino derivatives .

Antimicrobial Properties

While specific studies on this compound are limited, it belongs to the quinazolinone family. Several quinazolinone derivatives have shown promising antimicrobial properties. Further investigation into the antibacterial and antifungal effects of N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide could reveal its potential in combating microbial infections .

Green Synthesis of Benzamides

Researchers have developed a method for synthesizing benzamides directly through the condensation of anilines with carboxylic acids. This process utilizes a recoverable catalyst, low reaction times, and ultrasonic irradiation as a green and powerful technology. While not specific to our compound, this approach highlights the broader utility of benzamides in organic synthesis .

Fungicidal and Insecticidal Activities

Compounds bearing a 1,3,4-oxadiazole ring, such as N-[5-(anilinosulfonyl)-2-methoxyphenyl]benzamide , have been associated with significant fungicidal and insecticidal activities. Further exploration of its pesticidal potential could be valuable .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Benzamides have been widely used in various fields and continue to be an area of active research . They have potential applications in medical, industrial, biological, and potential drug industries . By conducting in vivo biochemical tests of effective amides, researches can be carried out in different fields of application .

Propiedades

IUPAC Name |

N-[2-methoxy-5-(phenylsulfamoyl)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4S/c1-26-19-13-12-17(27(24,25)22-16-10-6-3-7-11-16)14-18(19)21-20(23)15-8-4-2-5-9-15/h2-14,22H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYHWZZGICVPQRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)NC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

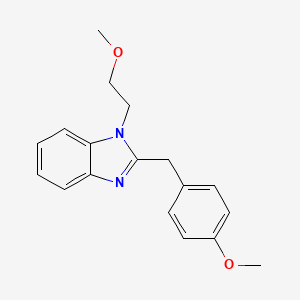

![3,7-di-2-furoyl-1,5-dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B4385727.png)

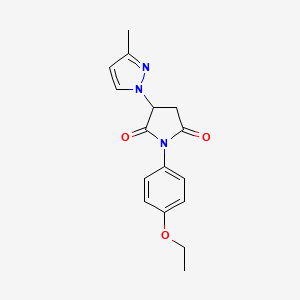

![ethyl 4-[(4-cyano-2-fluorobenzoyl)amino]benzoate](/img/structure/B4385748.png)

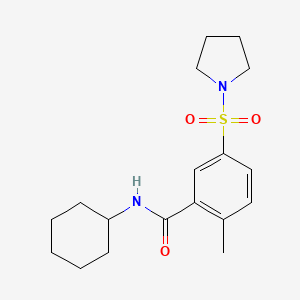

![N-benzyl-3-chloro-4-methoxy-N-[2-oxo-2-(1-piperidinyl)ethyl]benzenesulfonamide](/img/structure/B4385772.png)

![4-methyl-N-[7-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]benzamide](/img/structure/B4385777.png)

![2-[2-chloro-4-(1-piperidinylsulfonyl)phenoxy]-N-(2-furylmethyl)acetamide](/img/structure/B4385779.png)

![N-[5-phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B4385785.png)

![N~1~-cyclohexyl-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~1~,N~2~-dimethylglycinamide](/img/structure/B4385818.png)